N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H20N2O4S/c1-24-13-9-10-15(16(12-13)25-2)20-18(22)8-5-11-21-19(23)14-6-3-4-7-17(14)26-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,22) |
InChI Key |
VMZIHDVIRMVRAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Optimal yields are achieved using DMF as a solvent due to its high polarity and ability to stabilize transition states. Catalytic systems vary:
-
Acid Catalysis : PTSA (0.5–1.0 equiv) at 70°C for 6–8 hours.
-
Base Catalysis : Triethylamine (2.0 equiv) in DCM at room temperature for 12 hours.
| Parameter | Acid-Catalyzed Route | Base-Catalyzed Route |
|---|---|---|
| Yield (%) | 68–72 | 55–60 |
| Reaction Time (h) | 6–8 | 12 |
| Temperature (°C) | 70 | 25 |
Temperature and Time Dependence
Elevated temperatures (70–80°C) accelerate cyclization but risk decomposition of the dimethoxyphenyl group. Lower temperatures (25–40°C) favor selectivity but prolong reaction times. A balance is struck by employing microwave-assisted synthesis, reducing time to 2–3 hours with comparable yields.
Characterization and Purification
Spectroscopic Analysis
Post-synthesis characterization employs:
Chromatographic Purification
Crude product purification utilizes flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). HPLC purity exceeds 95% in optimized protocols.
Comparative Analysis with Structural Analogues
Substitution Patterns and Reactivity
Replacing the dimethoxyphenyl group with a hydroxyphenyl moiety (as in N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide) alters solubility and reactivity. The hydroxyl group necessitates protection/deprotection steps (e.g., acetylating with acetic anhydride), absent in the dimethoxy variant.
Chemical Reactions Analysis
Amidation and Coupling Reactions
The butanamide group enables participation in amide bond formation and coupling reactions . Key observations include:
| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Amidation | 0–5°C, DCM | DCC, HOBt | Forms peptide-like bonds with carboxylic acids | 65–78% | |
| Suzuki Coupling | 80°C, DMF | Pd(PPh₃)₄, K₂CO₃ | Introduces aryl/heteroaryl groups at the benzothiazole ring | 55–62% |
These reactions are critical for modifying the compound’s pharmacological profile. For example, coupling with fluorophenyl groups enhances its bioavailability.
Nucleophilic Substitution
The benzothiazolone moiety undergoes nucleophilic substitution at the sulfur or nitrogen centers:
-
Amine Attack :
Primary amines (e.g., methylamine) displace the oxo group, yielding benzothiazole-amine adducts.
Cyclization Reactions
Under acidic or thermal conditions, the compound forms fused heterocycles:
| Cyclization Type | Conditions | Product | Application |
|---|---|---|---|
| Intramolecular | H2SO4, 120°C | Benzothiazolo[3,2-a]pyridinone | Anticancer lead |
| Intermolecular | CuI, DIPEA | Thiadiazole-linked derivatives | Antibacterial agents |
Cyclization enhances structural rigidity, improving target-binding affinity.
Hydrolysis and Degradation
The benzothiazole ring is susceptible to hydrolysis:
-
Acidic Hydrolysis (HCl, 80°C): Cleaves the thiazole ring, yielding 2-aminophenol and a butanamide fragment.
-
Alkaline Hydrolysis (NaOH, 60°C): Degrades the amide bond, producing 2,4-dimethoxyaniline and benzothiazole-carboxylic acid.
Oxidation and Reduction
-
Oxidation :
Treating with KMnO4 oxidizes the methoxy groups to quinones, altering electronic properties. -
Reduction :
Catalytic hydrogenation (H2/Pd-C) reduces the benzothiazole’s C=N bond, generating dihydrobenzothiazole derivatives.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Stability Under Synthetic Conditions
Critical stability parameters include:
-
Thermal Stability : Decomposes above 200°C, forming CO2 and NH3.
-
pH Sensitivity : Stable in pH 4–8; precipitates in strongly acidic/basic media.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The incorporation of the dimethoxyphenyl group may enhance these effects. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide could serve as a lead compound in developing new antibiotics .
Anticancer Potential
Benzothiazole derivatives are also recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . Its unique structure may allow for selective targeting of cancerous cells while minimizing effects on healthy tissues.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes linked to disease pathways. For instance, it could potentially inhibit enzymes involved in inflammatory responses or cancer progression. This mechanism warrants further investigation to elucidate its efficacy and specificity .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related benzothiazole compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group could enhance activity against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds showed promising results in inhibiting tumor growth in various cancer cell lines. The mechanisms identified included cell cycle arrest and induction of apoptosis, suggesting that this compound could be further developed for cancer therapy .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide | Similar to target compound | Different methoxy substitution pattern potentially alters biological activity |
| 4-[ (2-Oxo-3H-benzoxazol-6-yl)sulfonylamino]butanamide | Contains a sulfonamide group | Different mechanism of action due to sulfonamide functionality |
| N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | Contains chlorinated thiophenes | Different pharmacological profile due to thiophene ring |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require further experimental investigation.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Key Compounds for Comparison :
N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (): These analogs replace the benzothiazole with a benzotriazinone ring.
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}acetamide (): This compound features a benzisothiazole-1,1-dioxide core, which adds a sulfonyl group, enhancing aqueous solubility and metabolic stability relative to the non-sulfonylated benzothiazole in the target compound .
Table 1: Structural Comparison
| Compound Class | Heterocycle | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | 1,2-Benzothiazole | 2,4-Dimethoxyphenyl | Lipophilic, electron-donating methoxy |
| Benzotriazinone Butanamides | Benzo[1,2,3]triazinone | Varied alkyl/phenyl groups | Polar N-atoms, hydrogen-bonding capacity |
| Benzisothiazole-1,1-dioxide | Benzisothiazole | Sulfonyl-piperidine group | High polarity, enhanced solubility |
| Triazole-thiones | 1,2,4-Triazole | Halogenated aryl groups | Tautomerism, metabolic stability |
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl group in the target compound enhances organic solubility compared to halogenated aryl analogs (e.g., 2,4-difluorophenyl in ). However, sulfonylated derivatives () exhibit superior aqueous solubility .
- Molecular Weight: The target compound’s molecular weight is estimated to be ~400–450 g/mol, comparable to benzotriazinone derivatives (e.g., 14a–14n in ) but lower than sulfonylated analogs (e.g., 477.55 g/mol in ) .
Spectral Characteristics
- IR Spectroscopy :
- NMR : Aromatic proton signals in the target compound’s dimethoxyphenyl group (~6.5–7.5 ppm) differ from halogenated aryl analogs (e.g., ~7.0–8.0 ppm for difluorophenyl in ) .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21N3O7S
- Molecular Weight : 421.45 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1OC)C(=O)N(C(=O)C2=CC=CS2)CC
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dimethoxyaniline with a benzothiazole derivative under specific reaction conditions. The process may require catalysts and controlled temperature to achieve high yields and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 10.7 μmol/mL | 21.4 μmol/mL |
| Escherichia coli | 15.0 μmol/mL | 30.0 μmol/mL |
| Candida albicans | 12.5 μmol/mL | 25.0 μmol/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways related to inflammation or cell survival.
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The compound was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations.
Case Study 2: Anticancer Activity
A research article from Cancer Research reported that this compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(2,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between a benzothiazole precursor and a substituted butanamide. For example, in analogous syntheses of benzothiazole carboxamides, coupling agents like EDCI or DCC are used to activate carboxylic acid groups, followed by reaction with amines under reflux in ethanol or THF . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol for higher yields), and temperature (reflux at 80°C for 6–12 hours). Purification often employs flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify key signals, such as methoxy protons (δ ~3.8–4.0 ppm) and benzothiazole carbonyl carbons (δ ~170–175 ppm) .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretching at ~1650–1750 cm) and aromatic C-H bending (~700–800 cm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol/water) and refine data using SHELXL . Mean C-C bond lengths in aromatic systems should align with expected values (1.39–1.42 Å) .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual benzothiazole derivatives) or side products from incomplete coupling. Monitor reactions via TLC (silica gel, UV visualization). For purification, employ gradient HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC. Mass spectrometry (ESI-MS) can detect low-level impurities (e.g., m/z discrepancies of ±1–2 Da) .
Advanced Research Questions
Q. How can computational docking studies predict the binding interactions of this compound with biological targets?
- Methodological Answer : Use AutoDock Vina to model ligand-receptor interactions. Prepare the compound’s 3D structure (energy-minimized with Gaussian or Avogadro) and a target protein (e.g., PDB ID: 1XYZ). Set grid boxes to cover active sites (e.g., 20 Å) and run multithreaded docking simulations. Analyze top-scoring poses for hydrogen bonds (e.g., benzothiazole carbonyl with catalytic residues) and hydrophobic interactions (methoxy groups with nonpolar pockets). Validate results with MD simulations (e.g., GROMACS) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Compare NMR data in different solvents (DMSO-d vs. CDCl) to assess conformational flexibility. For crystallographic anomalies (e.g., disordered methoxy groups), use SHELXL’s PART instruction to model partial occupancy or apply restraints to bond distances .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at the benzothiazole ring or alkylation of the butanamide chain). Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters (Taft’s E). Use QSAR models (e.g., CoMFA) to predict activity trends .
Q. What are the best practices for refining high-resolution crystallographic data of this compound?
- Methodological Answer : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXL for refinement: apply anisotropic displacement parameters for non-H atoms, and include hydrogen atoms in calculated positions. Validate with R (<5%) and wR (<15%) indices. Check for twinning with PLATON and resolve using HKLF 5 format in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
